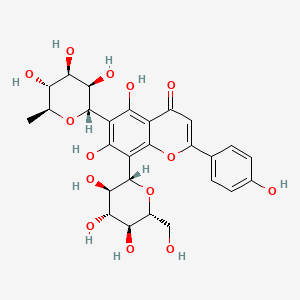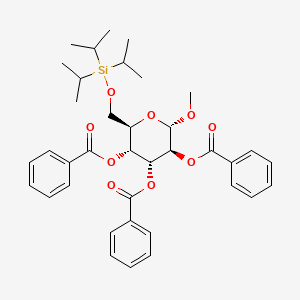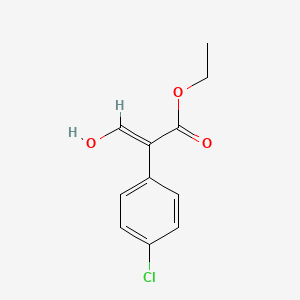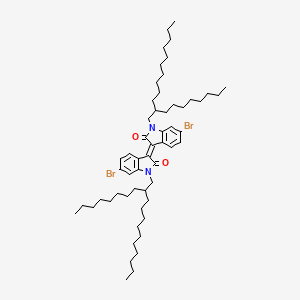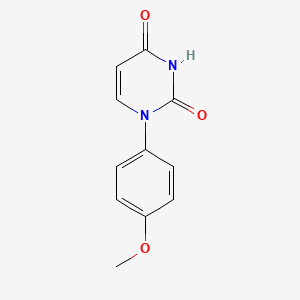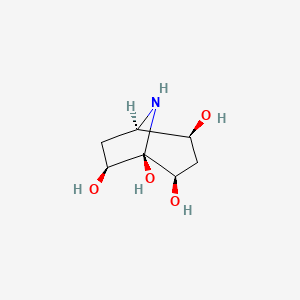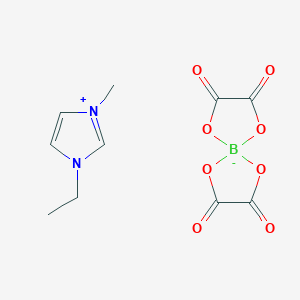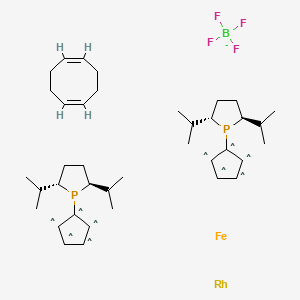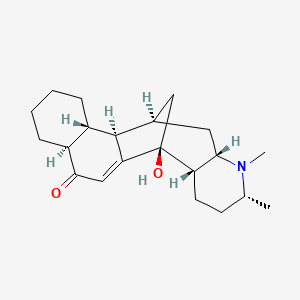
Himbadine
Overview
Description
Himbadine is an alkaloid found in the bark of H. baccata . It is a piperidine alkaloid with a polycyclic scaffold . The molecular formula of Himbadine is C21H31NO2 and it has a molecular weight of 329.5 .
Synthesis Analysis
The total synthesis of Himbadine has been described in the literature . The synthesis involves the use of catalytic cross-coupling and cross-metathesis reactions followed by an intramolecular Diels-Alder reaction. This provides the required trans-decalin AB-ring system and masks the Cl 6-carbonyl as an N-vinyl carbamate for late-stage unveiling in the form of the necessary C16-enone .
Molecular Structure Analysis
The molecular structure of Himbadine is complex and includes a trans-decalin system and a piperidine ring . The formal name of Himbadine is (4aS,7S,7aS,10R,11aS,13R,13aR,13bR)-1,2,3,4,4a,7,7a,8,9,10,11,11a,12,13,13a,13b-hexadecahydro-7-hydroxy-10,11-dimethyl-7,13-methano-5H-naphtho[2′,1′:4,5]cyclohepta[1,2-b]pyridin-5-one .
Scientific Research Applications
Chemical Structure and Synthesis
Himbadine, identified in the chemical constituents of Galbulimima species, has been a subject of interest in the field of organic chemistry. The structure of himbadine and its de-N-methyl derivative, alkaloid G.B. 13, was established based on chemical and spectroscopic characterization. These structures were confirmed through several partial syntheses from the ester alkaloid himandrine (Mander, Prager, Rasmussen, Ritchie, & Taylor, 1967). Additionally, the structural elucidation of himgaline, a hexacyclic alkaloid related to himbadine, further contributed to understanding the chemistry of the Galbulimima alkaloids (Mander, Prager, Rasmussen, & Ritchie, 1967).
Alkaloid Classes and Biogenesis
The Galbulimima alkaloids, including himbadine, are categorized into three main classes based on their structure: tetracyclic lactones, oxygenated hexacyclic esters, and hexacyclic and pentacyclic bases. Himbadine falls into the third category. Understanding the biogenesis and structural diversity of these alkaloids, including himbadine, contributes significantly to organic chemistry and pharmacognosy (Ritchie & Taylor, 1967).
Safety and Hazards
properties
IUPAC Name |
(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16,17-dimethyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-12-7-8-16-18(22(12)2)9-13-11-21(16,24)17-10-19(23)14-5-3-4-6-15(14)20(13)17/h10,12-16,18,20,24H,3-9,11H2,1-2H3/t12-,13-,14+,15+,16+,18+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJYANLRBFNIEG-FBMLLKETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(N1C)CC3CC2(C4=CC(=O)C5CCCCC5C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](N1C)C[C@@H]3C[C@]2(C4=CC(=O)[C@H]5CCCC[C@@H]5[C@@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Himbadine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Himbadine and its de-N-methyl derivative, also known as alkaloid G.B. 13?
A1: The structures of Himbadine and its de-N-methyl derivative (alkaloid G.B. 13) were elucidated through a combination of chemical and spectroscopic analyses. These proposed structures were further confirmed through several partial syntheses using the structurally defined ester alkaloid, Himandrine, as a starting point. []
Q2: How does the chemical synthesis of Himbadine and other Galbulimima alkaloids contribute to our understanding of their structure and potential applications?
A2: Total synthesis efforts, particularly those focused on (+) and (-) galbulimima alkaloid 13, (-)-Himgaline, (-)-Himbadine, and (-)-Himandrine, have been instrumental in confirming the structures and stereochemistry of these complex molecules. [] These synthetic approaches often employ sophisticated strategies like cross-coupling reactions, metathesis, and Diels-Alder reactions to construct the intricate ring systems present in these alkaloids. The development of such synthetic routes not only validates structural assignments but also paves the way for generating novel analogs with potentially modified biological activities, ultimately advancing their potential for therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)
